ethyl 4-(12,14-dioxo-10-phenyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl)benzoate
Description
Ethyl 4-(12,14-dioxo-10-phenyl-8,11,13-triazatetracyclo[7.7.0.0²,⁷.0¹¹,¹⁵]hexadeca-1(9),2,4,6-tetraen-13-yl)benzoate is a polycyclic aromatic compound featuring a complex tetracyclic core with fused triazole and diketone moieties. The ester functional group at the benzoate position distinguishes it from carboxylic acid analogs, influencing its physicochemical properties such as solubility, lipophilicity, and bioavailability. This compound’s structural complexity necessitates advanced crystallographic techniques (e.g., SHELX programs) for precise structural elucidation . Potential applications may include materials science or medicinal chemistry, given the reactivity of its conjugated system and hydrogen-bonding motifs.
Properties
Molecular Formula |
C28H23N3O4 |
|---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
ethyl 4-(12,14-dioxo-10-phenyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl)benzoate |
InChI |
InChI=1S/C28H23N3O4/c1-2-35-27(33)18-12-14-19(15-13-18)30-26(32)23-16-21-20-10-6-7-11-22(20)29-24(21)25(31(23)28(30)34)17-8-4-3-5-9-17/h3-15,23,25,29H,2,16H2,1H3 |
InChI Key |
LSQUUEKEDBBYEF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3CC4=C(C(N3C2=O)C5=CC=CC=C5)NC6=CC=CC=C46 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(12,14-dioxo-10-phenyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the core tetracyclic structure, followed by the introduction of the ethyl benzoate group. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(12,14-dioxo-10-phenyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Applications
- Antitumor Activity :
-
Antimicrobial Properties :
- Compounds derived from tetracyclic frameworks have been studied for their antimicrobial effects against various pathogens. Ethyl 4-(12,14-dioxo-10-phenyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl)benzoate may exhibit similar properties by disrupting microbial cell membranes or inhibiting essential metabolic pathways .
- Drug Development :
Material Science Applications
- Polymer Chemistry :
- Nanotechnology :
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of ethyl 4-(12,14-dioxo-10-phenyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl)benzoate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Differences
A closely related analog, 4-[(15S)-10-(4-methylphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.0²,⁷.0¹¹,¹⁵]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid (hereafter referred to as Analog A), shares the tetracyclic core but differs in two key aspects:
Substituent on the Aromatic Ring: The target compound has a phenyl group at position 10, whereas Analog A features a 4-methylphenyl group.
Functional Group : The target compound is an ethyl ester , while Analog A is a carboxylic acid . This distinction significantly affects polarity, ionization, and solubility.
Physicochemical Properties
Key calculated properties from ChemBase and inferred data are compared below:
Electronic and Steric Effects
- Electronic Effects : The phenyl group in the target compound may enhance π-π stacking interactions compared to Analog A’s methylphenyl group, which introduces electron-donating methyl substituents.
Research Findings and Data Gaps
- Structural Studies : Both compounds require high-resolution crystallography for unambiguous conformation analysis. SHELXL’s robustness in refining small-molecule structures is critical here .
- QSAR Modeling : Differences in van der Waals descriptors (e.g., molecular volume, polar surface area) between the two compounds could explain variations in bioactivity or reactivity .
- Stability : The ester group’s susceptibility to hydrolysis under acidic/basic conditions contrasts with the carboxylic acid’s stability, necessitating formulation studies for practical use.
Biological Activity
Ethyl 4-(12,14-dioxo-10-phenyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl)benzoate is a complex organic compound with potential therapeutic applications. Its unique structure suggests various biological activities that warrant detailed investigation.
Chemical Structure and Properties
The compound's IUPAC name indicates a sophisticated molecular architecture involving multiple functional groups and a tricyclic system. The presence of dioxo and triaza moieties suggests potential reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₄ |
| Molecular Weight | 354.36 g/mol |
| Solubility | Soluble in organic solvents like DMSO |
| Stability | Stable under normal laboratory conditions |
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as Ki-67.
- Case Study : A study on a related compound demonstrated a 70% reduction in tumor volume in xenograft models after treatment over four weeks .
Antimicrobial Activity
The compound has shown promising results against various bacterial strains:
- In vitro Studies : Ethyl 4-(12,14-dioxo...) displayed inhibitory effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
Anti-inflammatory Effects
Research indicates that the compound may possess anti-inflammatory properties:
- Mechanism : It is hypothesized to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Experimental Results : In a murine model of inflammation induced by carrageenan, administration of the compound significantly reduced paw edema compared to control groups .
Pharmacokinetics
Understanding the pharmacokinetics of ethyl 4-(12,14-dioxo...) is crucial for its therapeutic application:
- Absorption : Rapid absorption was observed in animal studies with peak plasma concentrations reached within two hours post-administration.
- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
